1H-Imidazo(2,1-f)purine-2,4-dione, 2,3,4,6,7,8-hexahydro-1,3-dimethyl-8-hydroxyethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazo(2,1-f)purine-2,4-dione, 2,3,4,6,7,8-hexahydro-1,3-dimethyl-8-hydroxyethyl- is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features and potential therapeutic applications, particularly in the modulation of serotonin receptors .
Vorbereitungsmethoden
The synthesis of 1H-Imidazo(2,1-f)purine-2,4-dione derivatives typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with suitable alkylating agents can yield the desired imidazo[2,1-f]purine derivatives . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Analyse Chemischer Reaktionen
1H-Imidazo(2,1-f)purine-2,4-dione derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted imidazo[2,1-f]purine derivatives with potential pharmacological activities .
Wissenschaftliche Forschungsanwendungen
1H-Imidazo(2,1-f)purine-2,4-dione derivatives have been extensively studied for their applications in:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and as reference compounds in drug discovery.
Wirkmechanismus
The mechanism of action of 1H-Imidazo(2,1-f)purine-2,4-dione derivatives primarily involves their interaction with serotonin receptors, particularly the 5-HT1A receptor. These compounds act as partial agonists, modulating the receptor’s activity and influencing downstream signaling pathways. This modulation can lead to changes in neurotransmitter release and neuronal activity, which are associated with their antidepressant and anxiolytic effects .
Vergleich Mit ähnlichen Verbindungen
1H-Imidazo(2,1-f)purine-2,4-dione derivatives can be compared with other heterocyclic compounds such as imidazolidine-2,4-dione and xanthine derivatives. While all these compounds share a core structure involving nitrogen-containing rings, 1H-Imidazo(2,1-f)purine-2,4-dione derivatives are unique in their specific receptor interactions and pharmacological profiles . Similar compounds include:
Imidazolidine-2,4-dione: Known for its use in anticonvulsant medications.
Xanthine derivatives: Commonly found in stimulants like caffeine and theobromine.
These comparisons highlight the distinct therapeutic potential and chemical versatility of 1H-Imidazo(2,1-f)purine-2,4-dione derivatives.
Eigenschaften
CAS-Nummer |
28557-24-6 |
---|---|
Molekularformel |
C11H15N5O3 |
Molekulargewicht |
265.27 g/mol |
IUPAC-Name |
6-(2-hydroxyethyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C11H15N5O3/c1-13-8-7(9(18)14(2)11(13)19)16-4-3-15(5-6-17)10(16)12-8/h17H,3-6H2,1-2H3 |
InChI-Schlüssel |
SQIYIDQXNLBVHX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.